molecular formula C20H25N3 B1444323 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- CAS No. 864448-31-7

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-

Cat. No.: B1444323
CAS No.: 864448-31-7
M. Wt: 307.4 g/mol
InChI Key: SNGGAGSGIFAHDI-UHFFFAOYSA-N
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Description

3,7,9-Triazabicyclo[331]nonane, 3,9-bis(phenylmethyl)- is a bicyclic organic compound that features a triazabicyclo nonane core with two phenylmethyl groups attached at the 3 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triamine with benzyl halides in the presence of a base to facilitate the formation of the bicyclic structure. The reaction conditions often include:

  • Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as sodium hydride or potassium carbonate are commonly used to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,7,9-Triazabicyclo[3.3.1]nonane: Lacks the phenylmethyl groups, resulting in different chemical properties and reactivity.

    3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(methyl)-: Contains methyl groups instead of phenylmethyl groups, leading to variations in its applications and biological activity.

Uniqueness

3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its stability and reactivity. These groups also contribute to its potential as a versatile compound in various fields of research.

Properties

IUPAC Name

3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGAGSGIFAHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730677
Record name 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864448-31-7
Record name 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 2
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 3
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 4
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 5
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Reactant of Route 6
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-

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